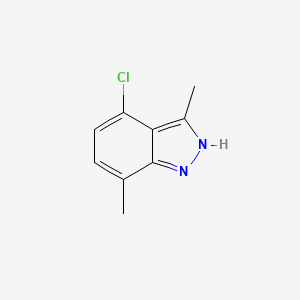

4-Chloro-3,7-dimethyl-1H-indazole

CAS No.:

Cat. No.: VC15983458

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN2 |

|---|---|

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | 4-chloro-3,7-dimethyl-2H-indazole |

| Standard InChI | InChI=1S/C9H9ClN2/c1-5-3-4-7(10)8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12) |

| Standard InChI Key | URSJQJRVBLBSKL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C2=C(NN=C12)C)Cl |

Introduction

Chemical Structure and Molecular Identity

Core Architecture

The compound’s structure consists of an indazole core—a benzene ring fused to a pyrazole ring—with substituents at positions 3, 4, and 7. The chlorine atom occupies position 4, while methyl groups are located at positions 3 and 7 (Figure 1) . This substitution pattern is critical for modulating electronic and steric properties, influencing reactivity and intermolecular interactions.

Stereoelectronic Features

The SMILES notation (CC1=CC=C(C2=C(NN=C12)C)Cl) highlights the connectivity: the pyrazole nitrogen atoms at positions 1 and 2 create a dipole moment, while the chlorine and methyl groups introduce localized electron-withdrawing and electron-donating effects, respectively . The absence of rotatable bonds (rotatable bond count = 0) confers rigidity, which may enhance binding affinity in biological targets .

Molecular Descriptors

Key molecular properties include:

These properties suggest moderate lipophilicity and potential for membrane permeability, aligning with bioactivity trends observed in analogous indazole derivatives .

Synthetic Routes and Optimization

Historical Context

While direct synthetic protocols for 4-chloro-3,7-dimethyl-1H-indazole are sparingly documented, methodologies for structurally related indazoles provide foundational insights. For example, 4-chloro-1H-indazole is synthesized via a two-step process involving acetylation of 2-methyl-3-chloroaniline followed by cyclization using isoamyl nitrite .

Adaptation for Target Compound

To introduce methyl groups at positions 3 and 7, modifications to established routes may involve:

-

Friedel-Crafts alkylation of a pre-chlorinated indazole precursor.

-

Directed ortho-metalation to install methyl groups regioselectively .

Reaction Conditions and Yields

The synthesis of 4-chloro-1H-indazole achieves a 100% yield under the following conditions :

-

Stage 1: Acetylation of 2-methyl-3-chloroaniline with acetic anhydride and potassium acetate in chloroform (0–25°C, 1 hour).

-

Stage 2: Cyclization with isoamyl nitrite at 60°C overnight.

Adapting this protocol would require substituting the starting material with a dimethyl-substituted aniline derivative. Challenges include minimizing side reactions such as over-chlorination or demethylation.

Spectroscopic Characterization

1H NMR

While direct data for 4-chloro-3,7-dimethyl-1H-indazole are unavailable, analogous compounds exhibit diagnostic peaks:

-

Aromatic protons: Resonances between δ 7.1–8.2 ppm, split by coupling with adjacent substituents .

-

Methyl groups: Sharp singlets near δ 2.3–2.6 ppm, influenced by ring current effects .

For example, 4-chloro-1H-indazole shows signals at δ 8.18 (d, J = 8 Hz) and δ 7.33 (t, J = 7 Hz) . The addition of methyl groups would upfield-shift adjacent protons due to electron donation.

13C NMR

Key carbon environments include:

Mass Spectrometry

The exact mass (180.0454260 Da) correlates with the molecular formula C₉H₉ClN₂, with characteristic fragmentation patterns including loss of Cl (35.45 Da) and CH₃ (15 Da) groups .

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

Indazole derivatives are privileged scaffolds in kinase inhibition and GPCR modulation. The chlorine and methyl substituents in 4-chloro-3,7-dimethyl-1H-indazole may enhance target binding through hydrophobic interactions and halogen bonding .

Case Study: Difluoromethylation

Late-stage functionalization of indazoles, as demonstrated in positron emission tomography (PET) tracer development, highlights the potential for incorporating 4-chloro-3,7-dimethyl-1H-indazole into radiopharmaceuticals .

Materials Chemistry

The compound’s rigid, aromatic structure suggests utility in organic semiconductors or metal-organic frameworks (MOFs), where planar geometries facilitate π-π stacking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume